molecular formula C5HCl4NO B174922 3,4,5,6-Tetrachloropyridin-2-ol CAS No. 17368-22-8

3,4,5,6-Tetrachloropyridin-2-ol

Cat. No. B174922
CAS RN: 17368-22-8
M. Wt: 232.9 g/mol
InChI Key: PYBJKNPWSJPKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5,6-Tetrachloropyridin-2-ol is a chemical compound with the molecular formula C5HCl4NO . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of 3,4,5,6-Tetrachloropyridin-2-ol can be achieved by reacting trichloroacetyl chloride, in the presence of a catalyst such as copper (I) chloride or - bromide, with acrylonitrile . The reaction mixture, concentrated by evaporation, is subjected directly to steam distillation to obtain white crystals .


Molecular Structure Analysis

The molecular structure of 3,4,5,6-Tetrachloropyridin-2-ol can be analyzed using various tools such as ChemSpider and MolView . These tools allow you to draw the structure and convert it into a 3D model for better visualization .


Chemical Reactions Analysis

Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been reported . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5,6-Tetrachloropyridin-2-ol can be found on various chemical databases . These properties include its molecular weight, melting point, boiling point, density, and more .

Scientific Research Applications

Comparative Studies and Chemical Properties

  • Ultraviolet Studies: 3,4,5,6-Tetrachloropyridin-2-ol predominantly exists in the enol form in methanol, as evidenced by ultraviolet studies comparing it with other polyhalogenopyridinols. These studies provide insights into the tautomeric forms and chemical behavior of such compounds (Iddon, Suschitzky, & Thompson, 1974).

Synthesis and Optimization

  • Pesticide Intermediate Production: The synthesis of 3,5,6-Trichloropyridin-2-ol, an intermediate product in pesticide development, involves the hydrolysis of 2,3,5,6-tetrachloropyridine. Optimal conditions for this hydrolysis have been identified, showcasing the importance of this compound in pesticide manufacturing (Xiao Guomin, 2005).

Chemical Reactions and Applications

  • Arylation Using Suzuki–Miyaura Reactions

    Site-selective arylation of 2,3,5,6-tetrachloropyridine, a close relative of 3,4,5,6-Tetrachloropyridin-2-ol, has been achieved using Suzuki–Miyaura reactions. This process allows for the selective synthesis of various arylated pyridines, indicating the compound's versatility in organic synthesis (Reimann et al., 2015).

  • Fluorescent Properties in Organic Chemistry

    The creation of fluorescent 2,3,5,6-tetraalkynylpyridines through reactions of 2,3,5,6-tetrachloropyridines demonstrates the potential for these compounds in developing materials with unique optical properties. This application is significant in fields requiring fluorescent materials (Ehlers et al., 2014).

Solubility and Physical Properties

  • Solubility in Supercritical CO2: The solubility of 2,3,5,6-Tetrachloropyridine in supercritical carbon dioxide has been measured and correlated with various models. This research is crucial for understanding the physical properties and potential applications in various industrial processes, such as solvent extraction (Cui Hong-you et al., 2014).

Safety And Hazards

The safety data sheet (SDS) for 3,4,5,6-Tetrachloropyridin-2-ol provides information on its hazards, handling, and storage . It’s important to note that this compound is for research use only and not for human use.

Future Directions

The future directions of 3,4,5,6-Tetrachloropyridin-2-ol research could involve further exploration of its synthesis, reactions, and potential applications . For instance, it could be used as a building block in the synthesis of various active substances, particularly for producing insecticides, herbicides, and fungicides .

properties

IUPAC Name

3,4,5,6-tetrachloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl4NO/c6-1-2(7)4(9)10-5(11)3(1)8/h(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBJKNPWSJPKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)NC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501357
Record name 3,4,5,6-Tetrachloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetrachloropyridin-2-ol

CAS RN

17368-22-8
Record name 3,4,5,6-Tetrachloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Venkataraman - 2008 - repository-tnmgrmu.ac.in
An effort was made to formulate the liposomes by thin film hydration technique. Process variables influencing the formulation were vacuum pressure maintained for evaporation of …
Number of citations: 2 repository-tnmgrmu.ac.in

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